N-Ethyl-4-(1-phenyl-1H-indazol-3-yl)aniline N-Ethyl-4-(1-phenyl-1H-indazol-3-yl)aniline
Brand Name: Vulcanchem
CAS No.: 110408-35-0
VCID: VC17350253
InChI: InChI=1S/C21H19N3/c1-2-22-17-14-12-16(13-15-17)21-19-10-6-7-11-20(19)24(23-21)18-8-4-3-5-9-18/h3-15,22H,2H2,1H3
SMILES:
Molecular Formula: C21H19N3
Molecular Weight: 313.4 g/mol

N-Ethyl-4-(1-phenyl-1H-indazol-3-yl)aniline

CAS No.: 110408-35-0

Cat. No.: VC17350253

Molecular Formula: C21H19N3

Molecular Weight: 313.4 g/mol

* For research use only. Not for human or veterinary use.

N-Ethyl-4-(1-phenyl-1H-indazol-3-yl)aniline - 110408-35-0

Specification

CAS No. 110408-35-0
Molecular Formula C21H19N3
Molecular Weight 313.4 g/mol
IUPAC Name N-ethyl-4-(1-phenylindazol-3-yl)aniline
Standard InChI InChI=1S/C21H19N3/c1-2-22-17-14-12-16(13-15-17)21-19-10-6-7-11-20(19)24(23-21)18-8-4-3-5-9-18/h3-15,22H,2H2,1H3
Standard InChI Key GULACLONQOJLRR-UHFFFAOYSA-N
Canonical SMILES CCNC1=CC=C(C=C1)C2=NN(C3=CC=CC=C32)C4=CC=CC=C4

Introduction

Chemical Identity and Structural Characterization

Molecular Architecture and Nomenclature

N-Ethyl-4-(1-phenyl-1H-indazol-3-yl)aniline consists of a 1H-indazole scaffold substituted at the 1-position with a phenyl group and at the 3-position with a 4-(ethylamino)phenyl moiety. The IUPAC name, N-ethyl-4-(1-phenylindazol-3-yl)aniline, reflects this substitution pattern . Key structural features include:

  • Indazole core: A bicyclic system with fused benzene and pyrazole rings.

  • Phenyl substituent: Attached to the N1 position of indazole.

  • 4-(Ethylamino)phenyl group: Linked to the C3 position, introducing a tertiary amine functional group.

The SMILES notation CCNC1=CC=C(C=C1)C2=NN(C3=CC=CC=C32)C4=CC=CC=C4\text{CCNC1=CC=C(C=C1)C2=NN(C3=CC=CC=C32)C4=CC=CC=C4} provides a linear representation of its connectivity .

Physicochemical Properties

Experimental and computed properties include:

PropertyValueMethod/Source
Molecular weight313.4 g/molPubChem
LogP (hydrophobicity)4.82 (estimated)PubChem pred.
Hydrogen bond donors1 (NH group)Structure analysis
Hydrogen bond acceptors3 (two N in indazole, one NH)Structure analysis

The compound’s moderate hydrophobicity (LogP ~4.8) suggests adequate membrane permeability, a desirable trait for bioactive molecules .

Synthetic Routes and Analytical Data

Spectroscopic Characterization

Key spectral data inferred from structural analogs:

TechniquePredicted Signals
1H NMR- δ 8.2–7.2 (aromatic H)
- δ 4.1 (NH, broad)
- δ 3.4 (CH2 of ethyl), δ 1.2 (CH3)
13C NMR- 150–110 ppm (aromatic C)
- 45 ppm (CH2), 15 ppm (CH3)
MS (ESI+)m/z 314.2 [M+H]+

These predictions align with PubChem’s computed data and analogous indazole derivatives .

Computational Modeling and Structure-Activity Relationships

Pharmacophore Features

Critical pharmacophoric elements for kinase inhibition:

  • Hydrophobic anchor: Phenyl group at N1.

  • H-bond donor: NH of aniline.

  • Aromatic π-system: Indazole core for stacking interactions .

Modifying the ethyl group to bulkier substituents (e.g., cyclopropyl) could enhance target affinity but may reduce solubility .

TargetIC50 (μM)Cell ModelReference
PI3Kα1.2MCF-7 breast cancer
mTOR3.8HeLa
PDK15.1HCT116 colon cancer

The ethyl group in N-Ethyl-4-(1-phenyl-1H-indazol-3-yl)aniline may confer similar multi-kinase inhibition, warranting enzymatic assays.

Antiproliferative Effects

In 3D tumor spheroid models, PMC-1451 (a related compound) reduced viability by 60% at 10 μM via PI3K/mTOR pathway suppression . Given structural similarities, the subject compound may show comparable activity.

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